Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate
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Overview
Description
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate is a complex organic compound that combines several functional groups, including an amino group, a trifluoromethyl group, a pyrimidine ring, a phenyl group, and an oxazole ring
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, dyes, and other specialty chemicals due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the condensation of appropriate precursors such as 2-amino-4-(trifluoromethyl)benzaldehyde with urea or guanidine under acidic or basic conditions.
Oxazole Ring Formation: The oxazole ring can be constructed through cyclization reactions involving α-haloketones and amides or nitriles.
Coupling Reactions: The pyrimidine and oxazole intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired compound.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the phenyl ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro or carbonyl groups, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism by which Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, while the pyrimidine and oxazole rings facilitate specific interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate: Similar in structure but with variations in the substituents on the pyrimidine or oxazole rings.
2-Amino-4-(trifluoromethyl)pyrimidine derivatives: These compounds share the trifluoromethyl-pyrimidine core but differ in other functional groups.
Phenyl-oxazole derivatives: Compounds with similar oxazole and phenyl groups but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances its pharmacokinetic profile, while the pyrimidine and oxazole rings provide a scaffold for diverse chemical modifications.
Properties
IUPAC Name |
methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O3/c1-25-14(24)10-11(8-5-3-2-4-6-8)23-26-12(10)9-7-21-15(20)22-13(9)16(17,18)19/h2-7H,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUVXQDHEIWVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C3=CN=C(N=C3C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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